molecular formula C19H20N2O B6640180 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile

Cat. No. B6640180
M. Wt: 292.4 g/mol
InChI Key: LYIAJAZUNHFYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile acts as a selective agonist of the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex. Activation of the D1 receptor leads to an increase in cyclic AMP (cAMP) production, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
Activation of the dopamine D1 receptor by 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has been shown to increase neuronal excitability and enhance synaptic plasticity in the striatum and prefrontal cortex. This leads to improvements in motor function, cognitive function, and emotional regulation. In addition, activation of the D1 receptor has been shown to increase the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to the neuroprotective effects of 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile in lab experiments is its high selectivity for the dopamine D1 receptor, which allows for precise modulation of the D1 receptor signaling pathway. Another advantage is its relatively long half-life, which allows for sustained activation of the D1 receptor. However, one limitation is that 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction. Another direction is to explore its effects on other signaling pathways and neurotransmitter systems, such as the glutamate and GABA systems. Furthermore, future studies could investigate the potential of 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile as a neuroprotective agent in various neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile involves the reaction between 2-phenylethylamine and 2-chloro-5-nitrobenzonitrile, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting intermediate is then reacted with 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide to yield 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile.

Scientific Research Applications

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction. It has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. In addition, it has been found to enhance cognitive function and reduce negative symptoms in animal models of schizophrenia. Furthermore, 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has been shown to reduce drug-seeking behavior in animal models of drug addiction.

properties

IUPAC Name

4-[1-hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c20-13-15-5-7-18(8-6-15)19(22)14-21-11-9-16-3-1-2-4-17(16)10-12-21/h1-8,19,22H,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIAJAZUNHFYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)CC(C3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile

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